molecular formula C8H14O2 B021995 Ácido 2-propil-2-pentenoico CAS No. 60218-41-9

Ácido 2-propil-2-pentenoico

Número de catálogo: B021995
Número CAS: 60218-41-9
Peso molecular: 142.20 g/mol
Clave InChI: ZKNJEOBYOLUGKJ-ALCCZGGFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-propyl-2-pentenoic acid is a methyl-branched fatty acid.

Aplicaciones Científicas De Investigación

Suplemento en medios de cultivo celular

El ácido 2-propil-2-pentenoico se ha utilizado como suplemento en el medio condicionado por fibroblastos embrionarios de ratón (MEF-CM) para alimentar las células . Esto sugiere su posible uso en aplicaciones de cultivo celular e ingeniería de tejidos.

Inhibición de la Histona Desacetilasa

El ácido 2-propil-2-pentenoico es un ácido graso de cadena corta y potencialmente inhibe la acción de la histona desacetilasa . Las histonas desacetilasas son enzimas que eliminan los grupos acetilo de un aminoácido ε-N-acetil lisina en una histona, permitiendo que las histonas envuelvan el ADN más apretadamente. Esta función sugiere su posible uso en estudios epigenéticos e investigación del cáncer.

Promoción de la Toxicidad de las Células Tumorales

Se sabe que promueve la toxicidad de las células tumorales , lo que sugiere su posible uso en terapia e investigación del cáncer. Esto podría ser particularmente útil en el desarrollo de nuevos agentes quimioterapéuticos.

Aumento de la Susceptibilidad a la Radiación

El ácido 2-propil-2-pentenoico aumenta la susceptibilidad a la radiación . Esto sugiere su posible uso en radioterapia para el tratamiento del cáncer, donde podría potencialmente mejorar la eficacia del tratamiento.

Elevación de los Niveles de Ácido γ-Aminobutírico

El ácido 2-propil-2-pentenoico eleva los niveles de ácido γ-aminobutírico en el cerebro . El ácido γ-aminobutírico (GABA) es el principal neurotransmisor inhibitorio en el sistema nervioso central de los mamíferos. Esto sugiere su posible uso en investigación neurológica y tratamiento de trastornos neurológicos.

Bloqueo de los Canales de Sodio Dependientes de Voltaje

Se sabe que mejora la acción inhibitoria del ácido γ-aminobutírico (GABA) al bloquear los canales de sodio dependientes de voltaje . Esto sugiere su posible uso en el tratamiento de la epilepsia y otros trastornos neurológicos donde la señalización del GABA se interrumpe.

Mecanismo De Acción

Target of Action

The primary target of 2-Propyl-2-pentenoic acid, also known as 2-propylpent-2-enoic acid or 2-Pentenoic acid, 2-propyl-, is the gamma-aminobutyric acid (GABA) system in the brain . GABA is a major inhibitory neurotransmitter in the central nervous system, and its increase is associated with sedative and anxiolytic effects .

Mode of Action

2-Propyl-2-pentenoic acid interacts with its target by increasing the level of brain GABA . This increase in GABA levels is correlated with the compound’s facilitating action on the acquisition of conditioned avoidance reactions .

Biochemical Pathways

The compound affects the GABAergic pathway, which is involved in various neurological processes. By increasing GABA levels, 2-Propyl-2-pentenoic acid enhances the inhibitory effects of GABA on neuronal excitability, which can lead to sedative and anxiolytic effects .

Pharmacokinetics

The pharmacokinetics of 2-Propyl-2-pentenoic acid involve its administration, distribution, metabolism, and excretion. In a study, it was administered to healthy volunteers in oral doses of 50–800 mg . The drug was well tolerated and no significant adverse effects were observed . The compound is a metabolite of Valproic acid , suggesting that it may be produced in the body through the metabolism of Valproic acid.

Result of Action

The molecular and cellular effects of 2-Propyl-2-pentenoic acid’s action include a facilitating effect on the acquisition of conditioned avoidance reactions . This effect is thought to be related to the compound’s ability to increase GABA levels in the brain .

Análisis Bioquímico

Biochemical Properties

2-Propyl-2-pentenoic acid is known to interact with various enzymes and proteins. It is a short-chain fatty acid and potentially inhibits histone deacetylase action . This interaction plays a significant role in its biochemical properties.

Cellular Effects

In terms of cellular effects, 2-Propyl-2-pentenoic acid is known to promote tumor cell toxicity and increase susceptibility to radiation . It also elevates the levels of γ-aminobutyric acid in the brain , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Propyl-2-pentenoic acid exerts its effects through various mechanisms. It potentially inhibits histone deacetylase action , which can lead to changes in gene expression. This inhibition can also impact the binding interactions with biomolecules and enzyme activation or inhibition.

Dosage Effects in Animal Models

In animal models, 2-Propyl-2-pentenoic acid has a facilitating action on the acquisition of conditioned avoidance reactions at a dose of 6 mg/kg (0.04 mM/kg) . The effect of this compound is correlated with an increase in the level of brain gamma-aminobutyric acid, following administration .

Metabolic Pathways

2-Propyl-2-pentenoic acid is involved in metabolic pathways as a metabolite of Valproic acid

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of 2-Pentenoic acid, 2-propyl- can be achieved through a three-step process involving the conversion of a starting material to an intermediate, which is then further reacted to yield the final product.", "Starting Materials": [ "2-propyl-1,3-butadiene", "Sodium hydroxide", "Sulfuric acid", "Water", "Potassium permanganate", "Sodium bisulfite" ], "Reaction": [ "Step 1: The starting material, 2-propyl-1,3-butadiene, is treated with a solution of sodium hydroxide in water to form the corresponding alcohol intermediate.", "Step 2: The alcohol intermediate is then oxidized with potassium permanganate in sulfuric acid to form the corresponding aldehyde intermediate.", "Step 3: The aldehyde intermediate is then reacted with sodium bisulfite to yield the final product, 2-Pentenoic acid, 2-propyl-." ] }

Número CAS

60218-41-9

Fórmula molecular

C8H14O2

Peso molecular

142.20 g/mol

Nombre IUPAC

(Z)-2-propylpent-2-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5-

Clave InChI

ZKNJEOBYOLUGKJ-ALCCZGGFSA-N

SMILES isomérico

CCC/C(=C/CC)/C(=O)O

SMILES

CCCC(=CCC)C(=O)O

SMILES canónico

CCCC(=CCC)C(=O)O

Apariencia

Assay:≥98%A crystalline solid

Descripción física

Solid

Pictogramas

Acute Toxic

Números CAS relacionados

69827-64-1 (hydrochloride salt)

Sinónimos

(E)-2-ene valproic acid
2-envalproic acid
2-enVPA
2-n-propylpent-2-enoic acid
2-propyl-2-pentenoic acid
2-propyl-2-pentenoic acid, (E)-isomer
2-propyl-2-pentenoic acid, (Z)-isomer
2-propyl-2-pentenoic acid, sodium salt
delta2,3 VPE
delta2-valproic acid
E-delta(2)-valproic acid
trans-2-en-valproate
trans-2-en-VPA
trans-2-ene-valproic acid

Origen del producto

United States

Synthesis routes and methods

Procedure details

10 g of 2-propyl-2-pentenoic acid ethyl ester according to Example 1 are added to a solution of 20 g of sodium hydroxide in 150 ml of methanol and left stand at room temperature. After 5 days and accompanied by the recovery of the methanol, the mixture is worked up in conventional manner following acidification. A mixture of 2-propyl-2-pentenoic acid (E-isomer) and 2-propyl-3-pentenoic acid (E-isomer) in a ratio of approximately 80:20 is obtained in an almost quantitative yield, which is separated by precision distillation on an effective column and gives E-2-propyl-2-pentenoic acid with b.p.15 135° to 136° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-propyl-2-pentenoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
E-2-propyl-2-pentenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentenoic acid, 2-propyl-
Reactant of Route 2
2-Pentenoic acid, 2-propyl-
Reactant of Route 3
2-Pentenoic acid, 2-propyl-
Reactant of Route 4
2-Pentenoic acid, 2-propyl-
Reactant of Route 5
2-Pentenoic acid, 2-propyl-
Reactant of Route 6
2-Pentenoic acid, 2-propyl-
Customer
Q & A

ANone: 2-Propyl-2-pentenoic acid has the molecular formula C8H14O2. Its structure consists of a five-carbon chain with a carboxyl group (-COOH) at one end and a propyl group (-CH2CH2CH3) attached to the second carbon atom, forming a double bond. []

ANone: The scientific literature provided does not specifically address the material compatibility and stability of 2-ene-VPA under different conditions. Further research is needed to explore these aspects.

ANone: The provided scientific literature primarily focuses on the pharmacological aspects of 2-ene-VPA. Currently, there is no mention of specific catalytic properties or applications for this compound.

ANone: One study employed computational methods to investigate the structure-activity relationship of VPA derivatives, including 2-ene-VPA, in relation to their teratogenic potential. This study utilized a bioassay with F9 teratocarcinoma cells and found that 2-ene-VPA, unlike VPA, did not activate a specific pathway (PPAR-delta) associated with teratogenicity. [] This suggests that computational models could be valuable tools for predicting the biological activity of VPA-related compounds.

ANone: Research indicates that the teratogenic potential of VPA derivatives is influenced by the length of the aliphatic side chain and stereochemistry. [] Specifically, longer side chains are associated with increased teratogenicity. Additionally, the study highlighted the importance of stereoselectivity, with the S-enantiomer of 4-yn-VPA exhibiting teratogenic effects while the R-enantiomer did not. [] 2-ene-VPA, with its shorter side chain and specific stereochemistry, demonstrated a lower teratogenic potential compared to VPA.

ANone: The provided scientific literature does not specifically address SHE regulations for 2-ene-VPA. As a metabolite of a pharmaceutical compound, it is likely subject to regulations similar to those governing VPA.

ANone: Studies in mice demonstrated that 2-ene-VPA is rapidly absorbed and distributed to the brain after administration of VPA. [, , ] While brain concentrations of 2-ene-VPA are lower than plasma levels, it persists in the brain for a longer duration compared to VPA. [, ] This prolonged presence in the brain may contribute to the carry-over effects observed with VPA treatment. [, ] 2-ene-VPA exhibits extensive plasma protein binding, which influences its distribution and clearance. [, ]

ANone: In mice, 2-ene-VPA demonstrates anticonvulsant activity, with studies suggesting it might be even more potent than VPA when considering brain concentrations. [] Research utilizing a mouse model of epilepsy found that 2-ene-VPA, when administered directly, exhibited pharmacokinetic properties and brain distribution patterns similar to those observed following VPA administration. [] This finding suggests that 2-ene-VPA could contribute significantly to the overall anticonvulsant effect of VPA therapy, particularly during chronic treatment.

ANone: The provided scientific literature does not contain information regarding the development of resistance to 2-ene-VPA or any potential cross-resistance with other anticonvulsant medications.

ANone: While the provided research does not detail specific drug delivery strategies for 2-ene-VPA, it highlights the potential of osmotic minipumps for achieving controlled and sustained drug levels in animal models. [] This approach enables researchers to maintain constant drug concentrations over extended periods, mimicking chronic treatment paradigms.

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific technique widely used for the analysis of VPA and its metabolites, including 2-ene-VPA. [, ] This method allows for the separation and quantification of these compounds in complex biological matrices, such as plasma and brain tissue.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.